AMG 458, commonly referred to as AMG 458, is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase. [, , ] It was discovered and developed by Amgen Inc. as a potential therapeutic agent for cancers driven by c-Met deregulation. [, ] AMG 458 acts by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its kinase activity and downstream signaling. [, ]
The synthesis of AMG 458 was achieved through a multistep process involving modifications to a pyrazolone scaffold. [, ] Initial efforts focused on optimizing selectivity over VEGFR-2, a closely related receptor tyrosine kinase. [] Incorporation of a 2-hydroxypropyl group at the N1 position of the pyrazolone ring significantly enhanced selectivity, but also led to the formation of an active metabolite lacking the desired selectivity. [] Subsequent modifications, culminating in the introduction of a 2-hydroxy-2-methylpropyl group, addressed this metabolic liability and led to the discovery of AMG 458. [, ]
AMG 458 features a pyrazolone core structure decorated with a 2-hydroxy-2-methylpropyl substituent at the N1 position and a (7-methoxyquinolin-4-yl)oxy)pyridin-2-yl group at the N2 position. [, ] This specific arrangement of functional groups plays a crucial role in its binding affinity and selectivity towards c-Met. [, ]
AMG 458 functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. [, ] It binds to the ATP-binding pocket of the c-Met kinase domain, preventing ATP binding and subsequent phosphorylation events necessary for c-Met activation and downstream signaling. [, , ] This inhibition of c-Met activity disrupts various cellular processes such as proliferation, survival, motility, and migration, ultimately leading to anti-tumor effects. [, , ]
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7